Product packaging for Boc-L-Serine-beta-Lactone(Cat. No.:CAS No. 98541-64-1)

Boc-L-Serine-beta-Lactone

Cat. No.: B020719
CAS No.: 98541-64-1
M. Wt: 187.19 g/mol
InChI Key: HRJDEHQWXAPGBG-YFKPBYRVSA-N
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Description

Significance of Boc-L-Serine-β-Lactone as a Chiral Building Block

Boc-L-serine-β-lactone is a key reagent in peptide synthesis, offering unique β-lactone reactivity for drug development. chemimpex.com It is ideal for researchers in medicinal chemistry as it enhances the creation of bioactive molecules. chemimpex.com As a versatile building block, it can also be used as an intermediate to create complex compounds. biosynth.com

β-lactones, in general, are highly sought after in synthetic chemistry due to their versatility in organic synthesis and their significance in natural products and the synthesis of biologically active compounds. mdpi.com They are also well-known monomers for producing biodegradable polyhydroxyalkanoates (PHAs). mdpi.com The high strain in the 4-membered ring of β-lactones leads to chemistry that is quite different from that of normal esters or lactones. foster77.co.uk This high reactivity, however, means that care must be taken in synthetic planning, often requiring the lactonization step to occur late in the synthetic sequence to avoid unwanted reactions under acidic conditions, heat, or with nucleophiles. foster77.co.uk

Historical Context of β-Lactone Chemistry and its Evolution in Amino Acid Synthesis

The first synthesis of a β-lactone (2-oxetanone) was reported by Einhorn in 1883. clockss.org However, these strained heterocycles have only recently received significant attention as synthetic intermediates. clockss.org One reason for this is the lack of asymmetric methods for their synthesis. clockss.org Recent advances in this area have begun to reveal the rich potential of the β-lactone nucleus as a valuable synthetic intermediate for the synthesis of natural and unnatural products. clockss.org

The evolution of β-lactone chemistry has been significant. Initially, interest in the 1950s to early 1970s was driven by their potential as monomers for biodegradable polyesters, useful as plastics and surgical materials. clockss.org More recently, the focus has shifted towards their application in the synthesis of complex molecules, including amino acids. β-lactones are useful synthetic intermediates that provide access to a number of functional arrays, including α-amino acids. sigmaaldrich.comresearchgate.net For instance, enantiomerically pure 4-trichloromethyl-2-oxetanone has been shown to be a versatile amino acid synthon leading to a variety of γ-substituted α-amino acid precursors. researchgate.net

The principal reactivity modes of β-lactones include nucleophilic addition resulting in either acyl C2-O1 or alkyl C4-O1 cleavage, rearrangement leading to ring expansion, decarboxylation, and electrophilic reactions of β-lactone enolates. clockss.org These varied reaction pathways have made β-lactones powerful tools in the synthesis of complex molecules.

Overview of Academic Research Trajectories for Boc-L-Serine-β-Lactone

Academic research involving Boc-L-serine-β-lactone has followed several key trajectories, primarily focusing on its application in peptide synthesis, drug development, and bioconjugation.

Peptide Synthesis and Modified Amino Acids

Boc-L-serine-β-lactone serves as a valuable building block in the synthesis of peptides, particularly in creating modified amino acids that enhance the stability and bioactivity of therapeutic peptides. chemimpex.com The selective reactivity of the β-lactone ring allows for the controlled incorporation of the serine unit into peptide chains. chemimpex.com While serine-derived β-lactone itself can be too labile for some ligation techniques, its threonine-derived analogue has been successfully used as a C-terminal activator for native chemical ligation (NCL), a powerful method for the total synthesis of proteins. acs.org This approach allows for the construction of sterically congested Thr-Xaa ligation sites with minimal epimerization. acs.org The constrained ring of the β-lactone facilitates rapid peptide ligation, overcoming steric hindrances and leading to shorter reaction times. acs.org The utility of optically active β-azido acids derived from β-lactones as building blocks for peptide synthesis has also been demonstrated. clockss.org

Drug Development and Medicinal Chemistry

The unique structure of Boc-L-serine-β-lactone allows for the design of novel pharmaceuticals, especially in the development of inhibitors or modulators targeting specific biological pathways. chemimpex.com β-lactones are present in a variety of natural products and biologically active molecules, and their inherent ring strain makes them versatile intermediates in organic synthesis. nih.gov Recently isolated, bioactive natural products possessing the β-lactone structural motif are finding utility as potent and sometimes specific inhibitors of protein function. clockss.org For example, a series of serine and threonine β-lactones were synthesized and tested against the Hepatitis A virus (HAV) 3C proteinase, a cysteine proteinase essential for viral replication. researchgate.net The L-N-Cbz-serine β-lactone was found to be an irreversible inactivator of the enzyme. researchgate.net

Bioconjugation and Material Science Applications

Researchers use Boc-L-serine-β-lactone for bioconjugation processes to attach biomolecules to surfaces or other molecules, which can improve the efficacy of drug delivery systems. chemimpex.com The compound is also explored in the creation of advanced materials, such as hydrogels, which can be used in tissue engineering and regenerative medicine. chemimpex.com The principles of "click chemistry," which prioritize reactions that are high-yielding, stereospecific, and create byproducts that are easily removed, are relevant to the applications of β-lactones. uga.edu The reliable and specific reactivity of compounds like Boc-L-serine-β-lactone makes them suitable for these applications where precise molecular connections are essential. uga.edu

Interactive Data Table: Properties of Boc-L-Serine-β-Lactone

PropertyValueSource
Alternate Names [(3S)-2-oxo-3-oxetanyl]-1,1-dimethylethyl Ester Carbamic Acid; N-(tert-Butoxycarbonyl)-L-serine β-Lactone scbt.com
CAS Number 98541-64-1 scbt.comnih.gov
Molecular Formula C₈H₁₃NO₄ scbt.comnih.gov
Molecular Weight 187.19 g/mol scbt.comnih.gov
Appearance White or off-white powder chemimpex.com
Melting Point 120 - 124 °C chemimpex.com
Boiling Point 318 - 320 °C chemimpex.com
Optical Rotation [a]D20 = -26 ± 2 ° (C=1 in ACN) chemimpex.com
Storage Conditions Store at -10 °C chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO4 B020719 Boc-L-Serine-beta-Lactone CAS No. 98541-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S)-2-oxooxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJDEHQWXAPGBG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376803
Record name tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98541-64-1
Record name tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of Boc L Serine β Lactone

Nucleophilic Ring-Opening Reactions of the β-Lactone Moiety

The strained four-membered ring of Boc-L-serine-β-lactone is central to its synthetic utility, rendering it susceptible to nucleophilic attack. scbt.com This reactivity allows for the stereocontrolled introduction of a wide variety of functional groups, making it a valuable building block for synthesizing non-proteinogenic amino acids and other bioactive molecules. chemimpex.comd-nb.info The principal mode of reactivity involves the nucleophilic ring-opening of the β-lactone, which can proceed through two distinct, competing pathways. clockss.orgresearchgate.net These pathways are highly dependent on the nature of the nucleophile, solvent, and reaction conditions, allowing for selective access to different classes of compounds. clockss.org

The regioselectivity of the ring-opening reaction is dictated by the site of nucleophilic attack on the lactone ring. There are two primary sites for this attack: the carbonyl carbon (C2) and the β-carbon (C4).

Acyl C-O Cleavage (C2-O1): This pathway involves the nucleophilic attack at the electrophilic carbonyl carbon (C2). This is a classic nucleophilic addition-elimination reaction that results in the cleavage of the acyl-oxygen bond (C2-O1). This mode of reaction is typical for "hard" nucleophiles, according to Hard and Soft Acids and Bases (HSAB) theory. clockss.orgresearchgate.net The products of this pathway are β-hydroxy acid derivatives, such as amides or esters. clockss.org For instance, aqueous sodium hydroxide (B78521) opens the β-lactone ring by exclusively attacking the carbonyl group to regenerate the corresponding N-protected serine. researchgate.net

Alkyl C-O Cleavage (C4-O1): This pathway involves an SN2-type attack at the β-carbon (C4), leading to the cleavage of the alkyl-oxygen bond (C4-O1) and inversion of stereochemistry at this center. clockss.orgresearchgate.net This route is generally favored by "soft" nucleophiles. clockss.org The products are β-substituted α-amino acids, where the nucleophile has been incorporated at the β-position. d-nb.info This pathway is particularly valuable for the synthesis of enantiomerically pure unnatural amino acids. clockss.org

The competition between these two pathways is a key feature of the chemistry of Boc-L-serine-β-lactone, and understanding the factors that govern this regioselectivity is crucial for its effective use in synthesis. clockss.orgresearchgate.net

The type of nucleophile employed is the most significant factor in determining whether the ring-opening occurs via acyl or alkyl C-O cleavage. clockss.orgresearchgate.netresearchgate.net

N-Nucleophiles: Nitrogen nucleophiles exhibit diverse reactivity. Primary and secondary amines are considered "hard" nucleophiles and typically attack the carbonyl carbon (C2), leading to acyl cleavage and the formation of β-hydroxy amides. researchgate.net In contrast, "softer" nitrogen nucleophiles like azide (B81097) anions favor attack at the β-carbon (C4), resulting in alkyl cleavage to form β-azido acids. researchgate.net Heterocyclic amines such as pyrrolidine (B122466) and piperidine (B6355638) have been shown to react via alkyl C-O cleavage to produce N-Boc-α-alkyl-β-(sec-amino)alanines. researchgate.net Nucleobases (purine and pyrimidine (B1678525) derivatives) have also been used successfully as N-nucleophiles, attacking the β-carbon to form nucleobase amino acids. nih.gov

O-Nucleophiles: Oxygen nucleophiles, such as hydroxide and methoxide, are classic "hard" nucleophiles. researchgate.net They consistently attack the carbonyl carbon (C2), leading to acyl C-O cleavage to yield the corresponding carboxylic acid or ester, respectively. researchgate.netresearchgate.net

C-Nucleophiles: Carbon-based nucleophiles, including organometallic reagents like organolithium and organomagnesium compounds, are generally "soft" and selectively attack the β-carbon (C4), resulting in alkyl C-O cleavage. acs.org Similarly, phosphorus-based nucleophiles like trimethyl phosphite (B83602) also add to the β-carbon upon heating, providing access to β-phosphono α-amino esters. rsc.orgsemanticscholar.org

S-Nucleophiles: Sulfur nucleophiles, such as thiols, are characteristically "soft" and are known to attack the β-carbon (C4) to give β-thio-substituted alanines via alkyl C-O cleavage. researchgate.netresearchgate.net

The table below summarizes the general reactivity patterns observed for different classes of nucleophiles with Boc-L-serine-β-lactone.

Nucleophile ClassPredominant Cleavage PathwayProduct Type
N-Nucleophiles
Primary/Secondary AminesAcyl C-O Cleavage (C2-O1) researchgate.netβ-Hydroxy Amides researchgate.net
Azide, Sulfonamide AnionsAlkyl C-O Cleavage (C4-O1) researchgate.netβ-Azido/Sulfonamido Acids researchgate.net
Heterocyclic AminesAlkyl C-O Cleavage (C4-O1) researchgate.netβ-Amino Alanines researchgate.net
O-Nucleophiles
Hydroxide, AlkoxidesAcyl C-O Cleavage (C2-O1) researchgate.netresearchgate.netβ-Hydroxy Acids/Esters researchgate.netresearchgate.net
C-Nucleophiles
Organometallics (Cuprates)Alkyl C-O Cleavage (C4-O1) acs.orgβ-Alkyl Alanines acs.org
PhosphitesAlkyl C-O Cleavage (C4-O1) rsc.orgsemanticscholar.orgβ-Phosphono Alanines rsc.orgsemanticscholar.org
S-Nucleophiles
ThiolsAlkyl C-O Cleavage (C4-O1) researchgate.netresearchgate.netβ-Thio Alanines researchgate.netresearchgate.net

The choice of solvent can significantly influence the regiochemical outcome of the ring-opening reaction, particularly in cases where the two pathways are closely balanced. Research has shown a high dependency of the product distribution on the solvent used. clockss.org For example, in the reaction of Cbz-serine-β-lactone with trimethylsilylamines, the ratio of alkylation product (from C4 attack) to acylation product (from C2 attack) can be dramatically altered by changing the solvent. clockss.org This effect is attributed to the solvent's ability to stabilize or destabilize the transition states leading to each product.

The following table illustrates the solvent effect on the addition of a trimethylsilylamine to Cbz-serine-β-lactone, demonstrating the shift in regioselectivity.

SolventAlkylation Product (Amino Acid) %Acylation Product (Amide) %Total Yield %
THF802088
CH₂Cl₂653592
CH₃CN505085
DMF208095

Data adapted from a study on Cbz-serine-β-lactone, which serves as a close analog for the Boc-protected compound. clockss.org

The stereochemistry of the ring-opening reaction is a direct consequence of the reaction mechanism at the chiral C4 center. scbt.com

When nucleophilic attack occurs at the β-carbon (C4) via an SN2 mechanism , the reaction proceeds with a complete inversion of configuration at this center. researchgate.net This stereospecificity is a cornerstone of the synthetic utility of Boc-L-serine-β-lactone, as it allows for the conversion of L-serine (which has the S-configuration at the α-carbon) into a variety of D-β-substituted alanines (which have the R-configuration at the β-carbon) with high enantiomeric purity. d-nb.inforsc.org

When nucleophilic attack occurs at the carbonyl carbon (C2) , the stereocenter at C4 is not directly involved in the bond-breaking or bond-making steps. Therefore, the configuration at C4 is retained . researchgate.net

This predictable stereochemical outcome is crucial for the asymmetric synthesis of complex molecules, including peptides and natural products. clockss.orgnih.gov

The reaction of Boc-L-serine-β-lactone with amines is a widely used transformation that highlights the competing ring-opening pathways. chemimpex.comresearchgate.net While primary and secondary amines generally favor attack at the carbonyl carbon to yield β-hydroxy amide adducts, this is not universal, and the outcome can be influenced by the specific amine and reaction conditions. researchgate.net

For instance, some studies have shown that certain amines can act as effective nucleophiles for alkyl C-O cleavage. The ring opening of N-Boc-α-alkylserine-β-lactones with heterocyclic amines such as pyrrolidine, piperidine, morpholine (B109124), and thiomorpholine (B91149) has been reported to produce N-Boc-α-alkyl-β-(sec-amino)alanines, which are products of β-carbon attack. researchgate.net Furthermore, the imidazole (B134444) side chain of a histidine derivative has been shown to open the lactone ring via alkyl C-O cleavage. clockss.org These reactions demonstrate the versatility of amine nucleophiles in accessing different structural motifs from a single β-lactone precursor. chemimpex.comresearchgate.net

Specific Nucleophilic Additions

Pyrrolidine, Piperidine, Morpholine, Thiomorpholine
Reactions with Organometallic Reagents (e.g., Copper-containing Organolithium and Organomagnesium Reagents)

Organocuprate reagents, derived from organolithium and organomagnesium compounds, are soft nucleophiles that react with Boc-L-serine β-lactone to afford optically pure α-amino acids. researchgate.netacs.org The reaction proceeds via nucleophilic attack at the β-methylene group (C4), resulting in alkyl-oxygen bond cleavage. researchgate.net

Commonly used cuprate (B13416276) reagents include R₂CuLi and R₂Cu(CN)Li₂. researchgate.net While di-N-protected β-lactones generally provide higher yields (50-75%), some loss of enantiomeric excess can occur. researchgate.net Mono-N-protected β-lactones, such as Boc-L-serine β-lactone, typically give slightly lower yields (44-62%). researchgate.net

Organometallic ReagentProduct TypeTypical Yield
R₂CuLiN-protected α-amino acids44-75%
R₂Cu(CN)Li₂N-protected α-amino acids44-75%
Reactions with Selenium and Tellurium Anions

For example, the reaction of Boc-L-serine β-lactone with 2,4,6-Me₃C₆H₂TeNa has been used to prepare [NaOC(O)CHNH(Boc)CH₂Te(2,4,6-Me₃C₆H₂)]. researchgate.netresearchgate.net Similarly, treatment with Li₂Se₂ can yield diselenide-containing amino acid derivatives. researchgate.netresearchgate.net This methodology allows for the synthesis of various compounds, including Boc-protected L-selenolanthionine, L-tellurolanthionine, L-selenocystine, and L-tellurocystine derivatives in good yields. researchgate.net

Reactions with Cyanide (e.g., [11C]HCN for radiolabeling)

The reaction of Boc-L-serine β-lactone with cyanide nucleophiles, particularly for radiolabeling purposes, presents challenges. While the ring-opening with cyanide is possible, the method is considered less attractive for the rapid synthesis required for isotopes with short half-lives, such as carbon-11 (B1219553) ([¹¹C]). osti.gov The nucleophilic ¹¹C-cyanation reaction needs to be extremely fast due to the 20.4-minute half-life of ¹¹C. osti.gov Alternative precursors, such as cyclic sulfamidates, have been shown to be more effective for the synthesis of compounds like L-[¹¹C]Asn via ¹¹C-cyanation. osti.gov

Other Reactivity Modes of β-Lactones

Beyond nucleophilic ring-opening, β-lactones exhibit other modes of reactivity, including decarboxylation reactions.

Decarboxylation Reactions (Thermal, Photolytic, Radical)

The extrusion of carbon dioxide from β-lactones can be induced thermally, photolytically, or through radical mechanisms. clockss.orgethz.ch A key feature of these decarboxylation reactions is their stereospecificity, with the stereochemistry of the β-lactone being completely transferred to the resulting olefin. clockss.orgethz.ch For instance, trans-β-lactones yield E-olefins, while cis-β-lactones produce Z-olefins. ethz.ch

Thermal Decarboxylation : Heating β-lactones can lead to the loss of CO₂ to form alkenes. clockss.orgethz.ch

Photolytic Decarboxylation : Cleavage of the β-lactone ring can also be achieved through photolysis. clockss.orgethz.ch In some cases, this can occur under microwave irradiation in the presence of a halogen source, leading to the formation of vinyl halides. ethz.ch

Radical Decarboxylation : Radical-induced cleavage is another pathway for the decarboxylation of β-lactones. clockss.orgethz.chresearchgate.net For example, photoinduced decarboxylative radical additions of serinyl acetic acids to electron-deficient alkenes have been demonstrated. researchgate.net

Decarboxylation MethodKey FeatureProduct
ThermalStereospecificAlkene
PhotolyticStereospecificAlkene/Vinyl Halide
RadicalStereospecificAlkene

Rearrangement Reactions (e.g., Ring Expansion)

One of the significant reactivity modes of β-lactones, including Boc-L-serine-β-lactone, involves rearrangement reactions, most notably ring expansion to form more stable five-membered γ-lactones. clockss.orgresearchgate.net This transformation is thermodynamically driven by the relief of ring strain inherent in the four-membered β-lactone structure.

A key example of this is the dyotropic rearrangement, which involves the simultaneous migration of two sigma bonds. Research has demonstrated that treating β-lactones with magnesium bromide (MgBr₂) in diethyl ether (Et₂O) can facilitate this ring expansion. ethz.ch The reaction proceeds over several hours at moderate temperatures, yielding substituted γ-lactones with excellent yields. ethz.ch This process is valuable for synthesizing stereochemically defined γ-lactone systems, which are common motifs in natural products.

Table 1: Dyotropic Ring Expansion of Substituted β-Lactones to γ-Lactones ethz.ch
β-Lactone Substrate (59)Reaction Time (h)Product (γ-Lactone)Yield (%)
Substrate 112Product 195
Substrate 224Product 296
Substrate 360Product 393

Electrophilic Reactions of β-Lactone Enolates

Beyond reacting with nucleophiles, the β-lactone scaffold can be rendered nucleophilic itself through the formation of an enolate, which can then react with various electrophiles. clockss.orgresearchgate.net The generation of a β-lactone enolate allows for α-functionalization, providing a pathway to more complex and substituted amino acid derivatives. The formation of phosphonium (B103445) enolate intermediates has been identified in phosphine-catalyzed reactions, providing evidence for the existence and reactivity of these transient species. acs.org

These enolates can be trapped by electrophiles in subsequent reactions. For example, a tandem Michael reaction can be initiated by an intermolecular conjugate addition, which generates an enolate that is then trapped by a built-in α,β-unsaturated acceptor. researchgate.net This strategy enables the construction of functionalized pyrrolidine ring systems in a convergent, one-pot process. researchgate.net

Table 2: Examples of Electrophilic Reactions Involving β-Lactone Enolate Intermediates
Reaction TypeEnolate GenerationElectrophileResulting Product TypeReference
Tandem Michael ReactionIntermolecular conjugate addition of a nitrogen nucleophile to an electrophilic olefinInternal α,β-unsaturated acceptorFunctionalized pyrrolidine ring systems researchgate.net
Phosphine-Catalyzed β-Lactone FormationReaction of ketene (B1206846) with phosphine (B1218219) catalystAldehydeβ-Lactone with two stereogenic centers acs.org

Tandem Reactions and Multicomponent Transformations

The strained ring of Boc-L-serine-β-lactone makes it an excellent component in tandem and multicomponent reactions (MCRs), where multiple bonds are formed in a single operation to rapidly build molecular complexity. nih.govresearchgate.net These reactions are highly efficient and atom-economical, making them powerful tools in modern organic synthesis and drug discovery. researchgate.net

One prominent example is the Ugi four-component reaction (Ugi-4CR). In one application, a seco-steroidal amine derived from hecogenin (B1673031) was successfully ligated to Boc-protected serine using paraformaldehyde and benzyl (B1604629) isocyanide, demonstrating the compatibility of the β-lactone precursor in complex MCRs. beilstein-journals.org

Furthermore, Boc-L-serine-β-lactone serves as a key starting material in tandem sequences for synthesizing unnatural amino acids. For instance, it can be coupled with various nucleobases, such as uracil, cytosine, and adenine, in the presence of a base like DBU. nih.gov This initial ring-opening is often followed by several further transformations, such as esterification and protecting group manipulations, to yield the final amino acid derivatives ready for incorporation into proteins. nih.gov This highlights the utility of the β-lactone in sequential reactions that build upon its initial reactivity. nih.gov

Table 3: Applications of Boc-L-Serine-β-Lactone in Tandem and Multicomponent Reactions
Reaction NameComponents/SequenceKey TransformationProduct ClassReference
Ugi Four-Component Reaction (Ugi-4CR)Seco-steroidal amine, Boc-serine, paraformaldehyde, benzyl isocyanideLigation of steroid to amino acidAmino acid-steroid conjugate beilstein-journals.org
Tandem Nucleobase Coupling1. Boc-L-serine-β-lactone, Uracil, DBU 2. SOCl₂ in MethanolRing-opening followed by esterificationAlanyl nucleobase amino acids nih.gov
Tandem Michael ReactionNitrogen nucleophile, electrophilic olefin with built-in acceptorIntermolecular conjugate addition followed by intramolecular trapping of the enolateFunctionalized pyrrolidines researchgate.net

Applications of Boc L Serine β Lactone in Advanced Organic Synthesis

Peptide and Peptidomimetic Synthesis

The unique chemical properties of Boc-L-serine-β-lactone make it a powerful tool for the construction of peptides and peptidomimetics with novel structures and enhanced biological activities. chemimpex.com It acts as a precursor to non-canonical amino acids that can be integrated into peptide chains, offering a route to modify peptide structure and function.

Boc-L-serine-β-lactone is a key reagent for the synthesis of modified amino acids. chemimpex.com These non-standard amino acids are crucial for developing therapeutic peptides with improved characteristics, such as increased stability against enzymatic degradation and enhanced bioactivity. chemimpex.com The β-lactone ring can be opened by various nucleophiles to introduce new side chains, effectively transforming the serine scaffold into a diverse array of unnatural amino acid derivatives ready for peptide synthesis. chemimpex.comd-nb.info This approach is appreciated by researchers aiming to innovate in the fields of drug development and peptide chemistry. chemimpex.com The incorporation of these modified units can be used to modulate the properties of peptide drugs, including their solubility and stability, thereby improving bioavailability and efficacy.

A primary application of Boc-L-serine-β-lactone is its conversion into a wide range of optically pure β-substituted α-amino acids. d-nb.info The stereoselective ring-opening of the β-lactone at the β-carbon by various nucleophiles occurs with high fidelity, preserving the stereochemical integrity of the original L-serine. d-nb.inforesearchgate.net This method has been successfully employed with a variety of nucleophiles, including those based on oxygen, nitrogen, sulfur, and even phosphorus. researchgate.netrsc.org For instance, reaction with trimethyl phosphite (B83602) leads to the formation of a β-phosphono α-amino ester, a precursor to the phosphonic acid analogue of alanine (B10760859). rsc.org Similarly, selenium and tellurium nucleophiles can be used to generate seleno- and tellurocysteine derivatives. d-nb.inforesearchgate.net This strategy provides a reliable pathway to enantiomerically pure β-substituted alanines and other α-amino acids that are otherwise difficult to synthesize. researchgate.net

Nucleophile TypeExample NucleophileResulting β-Substituted Amino Acid Derivative
Phosphorus Trimethyl phosphite(R)-β-phosphono α-amino ester rsc.org
Selenium SelenidesSelenolanthionine, Selenocystine d-nb.inforesearchgate.net
Tellurium TelluridesTellurolanthionine, Tellurocystine d-nb.inforesearchgate.net
Nitrogen Imidazole (B134444) (from Boc-(S)-His-OMe)Derivative for theonellamide synthesis clockss.org

The ability to generate unique amino acid building blocks makes Boc-L-serine-β-lactone instrumental in the creation of complex and biologically active peptides. chemimpex.com These peptides are crucial in drug discovery for designing novel pharmaceuticals, such as enzyme inhibitors or modulators of specific biological pathways. chemimpex.com The incorporation of β-substituted amino acids derived from the lactone can introduce conformational constraints or new binding interactions, leading to peptides with tailored biological functions. peptide.com For example, serine β-lactones have been synthesized and evaluated as potential inhibitors against the Hepatitis A virus (HAV) 3C cysteine proteinase, an enzyme essential for viral replication. researchgate.net Furthermore, peptides containing modified amino acids like selenocysteine, which can be synthesized via the β-lactone, are used to study important enzymes such as thioredoxin reductases. d-nb.info

Boc-L-serine-β-lactone is a valuable precursor for amino acids used in solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com While the Boc protecting group is a mainstay of one of the classical SPPS strategies, the β-lactone's primary role is to provide access to the non-canonical amino acid derivatives before they are incorporated into a peptide chain. chemicalbook.compeptide.com For example, phosphorus-containing amino acids synthesized from the β-lactone have been successfully incorporated into peptides using a Boc-strategy SPPS. rsc.org Similarly, (Se)-phenylselenocysteine, derived from the lactone, can be integrated into growing peptide chains using standard synthesis protocols. researchgate.net It is important to note, however, that the serine-derived β-lactone itself can be too labile for certain direct applications in peptide ligation, as it may decompose during coupling steps. acs.orgnih.gov

The synthesis of cyclic peptides, which often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts, can be facilitated by intermediates derived from Boc-L-serine-β-lactone. sigmaaldrich.com Methodologies that utilize β-lactones for peptide ligation can be adapted for intramolecular reactions, providing a pathway to cyclize peptides. acs.orgnih.gov The unique reactivity of the lactone enables the formation of the necessary linkages for macrocyclization. The precursor, Boc-Ser-OH, is noted as a starting material for cyclic peptide synthesis, often proceeding via its conversion to the reactive β-lactone intermediate. sigmaaldrich.comchemicalbook.comruifuchems.com

Natural Product Total Synthesis

Natural ProductRole of Boc-L-Serine-β-Lactone
Enterobactin Served as a precursor to a key trilactone intermediate, significantly improving the overall synthesis yield. nih.gov
Theonellamide Used as the starting material for the synthesis of the southern hemisphere of the molecule. clockss.org

Synthesis of Theonellamide Derivatives

Theonellamides are complex marine-derived peptides known for their potent antifungal and cytotoxic activities. A key challenge in the total synthesis of these natural products is the construction of their unusual amino acid components. Boc-L-serine-β-lactone has been utilized as a crucial starting material for the synthesis of the southern hemisphere of theonellamide F. clockss.orgethz.ch In this synthetic approach, the imidazole ring nitrogen of a protected histidine derivative, Boc-(S)-His-OMe, acts as a nucleophile, attacking the β-lactone and leading to the cleavage of the alkyl C-O bond. clockss.orgethz.ch This reaction efficiently installs the required carbon framework and stereochemistry. Subsequent transformation into a tert-butyl ester furnishes a protected α-amino acid intermediate, which is then further elaborated to complete the synthesis of the theonellamide F southern hemisphere. clockss.orgethz.ch

Precursors to Angiotensin Converting Enzyme (ACE) Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are a class of pharmaceuticals used to treat hypertension and congestive heart failure. The synthesis of these drugs often requires chiral intermediates to ensure the desired biological activity. Boc-L-serine-β-lactone serves as a precursor in the synthesis of compounds like enalapril, a widely used ACE inhibitor. clockss.org The β-lactone can be ring-opened by appropriate nucleophiles to generate β-substituted α-amino acids, which are key structural motifs in many ACE inhibitors. clockss.orgresearchgate.net The inherent chirality of the lactone ensures the stereospecific formation of the desired product, which is crucial for its pharmacological efficacy.

Synthesis of Unnatural Amino Acids

The ability to incorporate unnatural amino acids into peptides and proteins has opened new avenues in chemical biology and drug discovery. Boc-L-serine-β-lactone is a cornerstone for the synthesis of a diverse range of these non-proteinogenic amino acids due to its predictable reactivity with various nucleophiles. researchgate.net

Alanyl Nucleobase Amino Acids

Alanyl nucleobase amino acids are synthetic constructs where a nucleobase is attached to the β-carbon of an alanine scaffold. nih.gov These molecules are of interest for their potential to modulate protein-nucleic acid interactions. nih.gov The synthesis of these compounds is achieved through the nucleophilic ring-opening of Boc-L-serine-β-lactone with various nucleobases, including cytosine, uracil, thymine, adenine, and guanine. nih.govresearchgate.net This reaction provides a direct and stereocontrolled route to these valuable building blocks, which can then be incorporated into peptides. nih.govwindows.net

β-Aminoalanines (e.g., α-alkyl-β-(sec-amino)alanines)

The reaction of Boc-L-serine-β-lactone with amines provides a straightforward method for the synthesis of β-aminoalanines. Specifically, the ring-opening of N-Boc-α-alkylserine-β-lactones with heterocyclic amines such as pyrrolidine (B122466), piperidine (B6355638), and morpholine (B109124) yields N-Boc-α-alkyl-β-(sec-amino)alanines. researchgate.net Subsequent removal of the Boc protecting group affords the corresponding non-proteinogenic amino acids. researchgate.net This methodology offers a convenient route to optically pure α-alkyl-β-(sec-amino)alanines. acs.org

Development of Novel Molecular Scaffolds

The reactivity of the strained β-lactone ring makes Boc-L-serine-β-lactone a valuable starting point for the development of novel molecular scaffolds. chemimpex.com Its ability to react with a wide range of nucleophiles allows for the generation of diverse molecular architectures with potential applications in medicinal chemistry and materials science. chemimpex.com For example, the β-lactone has been identified as a privileged scaffold for creating selective probes for penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. nih.gov This highlights the potential of Boc-L-serine-β-lactone as a versatile platform for the design and synthesis of new bioactive molecules and chemical tools. chemimpex.com

Design of Inhibitors or Modulators Targeting Specific Biological Pathways

The unique chemical reactivity of the β-lactone moiety in Boc-L-serine-β-lactone makes it an excellent scaffold for the design of mechanism-based inhibitors targeting specific enzymes, particularly proteases. The ring strain of the oxetanone core renders the carbonyl group and the β-carbon susceptible to nucleophilic attack by amino acid residues in the active site of an enzyme, leading to covalent modification and irreversible inhibition.

A notable example is the inhibition of viral proteases. Research has demonstrated the potential of serine β-lactones as inhibitors of the Hepatitis A virus (HAV) 3C proteinase, a cysteine proteinase essential for viral replication. researchgate.net While the direct use of Boc-L-serine-β-lactone was not detailed, a closely related analogue, N-Cbz-L-serine-β-lactone, has been shown to be an effective irreversible inactivator of this enzyme. researchgate.net The inactivation occurs through the nucleophilic attack of the catalytic cysteine residue (Cys-172) at the β-position of the lactone ring, leading to the formation of a stable covalent bond. researchgate.net This highlights the importance of the β-lactone "warhead" in the design of such inhibitors. researchgate.net

The stereochemistry of the β-lactone is crucial for its inhibitory activity. For instance, L-N-Cbz-serine-β-lactone acts as an irreversible inactivator of HAV 3C proteinase, whereas its enantiomer, D-N-Cbz-serine-β-lactone, exhibits competitive reversible inhibition. researchgate.net This demonstrates the specific interactions between the inhibitor and the enzyme's active site.

InhibitorEnzymeInhibition TypeKinetic Parameters
L-N-Cbz-serine-β-lactoneHepatitis A Virus 3C ProteinaseIrreversible Inactivatorkinact = 0.70 min-1, KI = 1.84 x 10-4 M, kinact/KI = 3800 M-1 min-1researchgate.net
D-N-Cbz-serine-β-lactoneHepatitis A Virus 3C ProteinaseCompetitive ReversibleKi = 1.50 x 10-6 M researchgate.net
Table 1: Kinetic data for the inhibition of Hepatitis A Virus 3C Proteinase by N-Cbz-serine-β-lactone enantiomers.

The versatility of Boc-L-serine-β-lactone allows for the synthesis of various β-substituted alanines through nucleophilic opening of the lactone ring, providing a pathway to a diverse range of potential inhibitors for other enzymatic pathways as well. researchgate.net

Bioconjugation Reagents

Bioconjugation, the chemical linking of two biomolecules, is a fundamental tool in chemical biology and drug development. Boc-L-serine-β-lactone serves as a valuable reagent in this field due to its ability to react with nucleophiles on biomolecules, such as the amino groups on proteins or modified oligonucleotides. chemimpex.comnih.gov This reaction results in the formation of a stable amide bond and the introduction of a serine-derived moiety.

A significant application of Boc-L-serine-β-lactone in bioconjugation is the synthesis of non-natural amino acids for site-specific incorporation into proteins. Researchers have successfully used Boc-L-serine-β-lactone for the asymmetric synthesis of alanyl nucleobase amino acids. nih.gov This process involves the nucleophilic ring-opening of the β-lactone by protected purine (B94841) or pyrimidine (B1678525) nucleobases in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

The resulting alanyl nucleobase amino acids can then be incorporated into proteins using techniques like site-specific mutagenesis, allowing for the introduction of nucleobase side chains into a polypeptide chain. nih.gov This enables the creation of proteins with novel properties, such as the ability to interact with nucleic acids. nih.gov

NucleobaseSynthesized Alanyl Nucleobase Amino AcidYield of Ring-Opening Reaction
Cytosine (protected)N-protected cytosyl amino acid derivative56% nih.gov
UracilN-Boc-uracilyl-α-amino acid41% nih.gov
Adenine (protected)N-protected adinyl amino acid derivative43% nih.gov
Table 2: Examples of alanyl nucleobase amino acids synthesized from Boc-L-serine-β-lactone.

The reaction proceeds with high stereoselectivity, retaining the L-configuration from the starting serine derivative. This is critical for ensuring the proper folding and function of the resulting modified protein. The versatility of this method allows for the synthesis of a variety of nucleobase-containing amino acids for diverse applications in protein engineering and the study of protein-nucleic acid interactions. nih.gov

Advanced Materials (e.g., Hydrogels for Tissue Engineering)

The field of tissue engineering often relies on the development of biocompatible and biodegradable scaffolds that can mimic the native extracellular matrix (ECM) and support cell growth and differentiation. Peptide-based hydrogels are particularly promising materials for this purpose due to their inherent biocompatibility and tunable properties. nih.govacs.orgpku.edu.cn While direct studies on hydrogels formulated specifically from Boc-L-serine-β-lactone are not extensively detailed in the provided search results, the compound's chemical nature makes it a highly relevant precursor for creating such materials. chemimpex.com

The general strategy for forming peptide-based hydrogels involves the self-assembly of peptide amphiphiles, which typically consist of a hydrophobic tail and a hydrophilic head. Boc-L-serine-β-lactone can be envisioned as a key building block in the synthesis of such peptides. The Boc group provides a hydrophobic character, while the reactive β-lactone allows for the facile attachment of other amino acids or hydrophilic moieties to create the desired amphiphilic structure.

The mechanical properties of hydrogels, such as their stiffness, are crucial for directing stem cell fate. rsc.org By carefully designing the peptide sequence originating from the ring-opening of Boc-L-serine-β-lactone, it is possible to control the self-assembly process and, consequently, the mechanical properties of the resulting hydrogel. For instance, the incorporation of specific amino acids can promote the formation of β-sheet structures, which are often responsible for the formation of the fibrillar network that constitutes the hydrogel. frontiersin.org

Furthermore, the biodegradable nature of the ester bond formed upon ring-opening of the β-lactone could be a desirable feature for tissue engineering scaffolds, allowing for the gradual degradation of the scaffold as new tissue is formed. The degradation products would be non-toxic, consisting of natural amino acids. The versatility of Boc-L-serine-β-lactone as a starting material opens up possibilities for creating a wide array of peptide-based hydrogels with tailored properties for specific tissue engineering applications, such as cartilage repair or wound healing. nih.govfrontiersin.org

Biological and Medicinal Applications of Boc L Serine β Lactone Derivatives

Enzyme Inhibition Studies

The electrophilic nature of the β-lactone ring makes derivatives of Boc-L-serine-β-lactone effective covalent inhibitors of several classes of enzymes, particularly hydrolases. scite.ai

Derivatives of serine β-lactone have been identified as a novel class of inhibitors for cysteine proteinases, with significant research focused on the Hepatitis A Virus (HAV) 3C proteinase. researchgate.netnih.gov This enzyme is a cysteine proteinase crucial for the replication and infectivity of the virus, making it a key target for the development of antiviral drugs. researchgate.netnih.govlbl.gov

Studies have shown that N-benzyloxycarbonyl-L-serine β-lactone (N-Cbz-L-serine β-lactone) acts as an irreversible inactivator of the HAV 3C proteinase. researchgate.netnih.gov The mechanism of inactivation involves the nucleophilic attack by the active site cysteine residue (Cys-172) on the β-carbon of the lactone's oxetanone ring. researchgate.netnih.gov This attack leads to the opening of the strained ring and the formation of a stable covalent bond, effectively alkylating the enzyme's sulfur atom and rendering it inactive. nih.govlbl.gov In contrast, its enantiomer, N-Cbz-D-serine β-lactone, acts as a reversible competitive inhibitor. researchgate.netnih.gov

Detailed kinetic studies have quantified the inhibitory potency of these compounds against HAV 3C proteinase, as summarized in the table below.

CompoundType of InhibitionKik_inactk_inact/K_ICitation
N-Cbz-L -serine β-lactoneIrreversible Inactivator1.84 x 10⁻⁴ M0.70 min⁻¹3800 M⁻¹ min⁻¹ researchgate.netnih.gov
N-Cbz-D -serine β-lactoneCompetitive Reversible1.50 x 10⁻⁶ MN/AN/A researchgate.netnih.gov

Interestingly, further structural analysis revealed dual modes of modification of the HAV 3C protease by N-Cbz-L-serine β-lactone. nih.govlbl.gov While the primary mode of inactivation is the S-alkylation of the active site Cys-172, a secondary modification, N-alkylation of a surface histidine (His102), was also observed. nih.govlbl.gov

The β-lactone structural motif is a core feature of several potent proteasome inhibitors, a class of drugs that has revolutionized cancer therapy. nih.govclockss.org The proteasome is a multi-protein complex responsible for degrading unneeded or damaged proteins, and its inhibition leads to apoptosis in cancer cells. nih.govnsf.gov

Natural products containing a β-lactone ring, such as salinosporamide A (Marizomib) and omuralide (the active form of lactacystin), are powerful proteasome inhibitors. clockss.orgmdpi.com The mechanism of action involves the acylation of the N-terminal threonine (Thr1) residue in the active site of the proteasome's β-subunits. mdpi.comcapes.gov.br The hydroxyl group of Thr1 attacks the carbonyl carbon of the β-lactone, forming a stable ester linkage and blocking the enzyme's catalytic activity. mdpi.comcapes.gov.br

Boc-L-serine-β-lactone serves as a key building block for synthesizing analogues of these natural inhibitors. For instance, hybrid molecules combining the β-lactone pharmacophore of belactosin C (a proteasome inhibitor) and orlistat (B1677487) (a fatty acid synthase inhibitor) have been designed to create dual-targeting agents. nih.govnsf.gov These hybrid compounds demonstrated inhibitory activity against both the proteasome and fatty acid synthase, showcasing a strategy to develop polypharmacological drugs to potentially overcome drug resistance. nih.govnsf.gov

β-Lactone InhibitorTarget(s)SignificanceCitation
Salinosporamide A (Marizomib)ProteasomeMarine-derived natural product in clinical trials for cancer. researchgate.netmdpi.com
Omuralide (clasto-lactacystin-β-lactone)ProteasomeActive form of lactacystin, a microbial natural product. mdpi.comcapes.gov.br
Belactosin C-Orlistat HybridsProteasome, Fatty Acid Synthase (FAS)Designed dual inhibitors for cancer therapy. nih.govnsf.gov

Structure-activity relationship (SAR) studies have been crucial in understanding the requirements for potent enzyme inhibition by β-lactone derivatives. scite.ai A key finding across multiple studies is the essential role of the intact β-lactone ring for covalent modification and potent inhibition. researchgate.netescholarship.org

For the inhibition of HAV 3C proteinase, analogues of N-Cbz-serine β-lactone that replaced the four-membered β-lactone ring with other structures, such as five-membered γ-lactones or four-membered β-lactams, failed to produce significant inhibition. scite.airesearchgate.net This demonstrates the high specificity of the enzyme's active site for the β-lactone scaffold. researchgate.net

In the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), another cysteine hydrolase, SAR studies starting from a β-lactone lead compound identified several key requirements for activity. escholarship.org These studies explored the stereochemistry of the lactone ring and modifications to the amide side chain to optimize potency. escholarship.org The findings suggest a mechanism involving initial recognition at the substrate-binding site followed by acylation of the catalytic cysteine by the β-lactone. escholarship.org

Similarly, for proteasome inhibitors, SAR studies on belactosin C-orlistat hybrids showed that maintaining a (3S,4R)-trans-disubstituted β-lactone pharmacophore was critical for dual inhibitory activity. nih.govnsf.gov Modifications to the peptide side chain attached to the lactone were used to modulate the potency and selectivity towards both the proteasome and fatty acid synthase. nsf.gov

Proteasome Inhibition

Drug Discovery and Development

Beyond its direct use in inhibitors, Boc-L-serine-β-lactone is a valuable chiral building block in the broader context of drug discovery and development. biosynth.comchemimpex.com

Boc-L-serine-β-lactone is a versatile starting material for the stereochemically controlled synthesis of various α-amino acids and their derivatives. sigmaaldrich.comacs.orgacs.org Its high reactivity allows for the efficient introduction of diverse functional groups through nucleophilic ring-opening reactions. clockss.orgchemimpex.com This makes it a valuable intermediate in the production of complex pharmaceuticals. biosynth.comchemimpex.com

The compound's utility is highlighted in its application for creating libraries of potential drug candidates. wustl.edu For example, enzymatic methods have been developed to produce β-lactone peptides, which can be screened for activity against various targets like serine hydrolases, a large family of enzymes implicated in many human diseases. wustl.edu This approach has the potential to yield new antimicrobial, anticancer, and antiviral agents. wustl.edu

A significant application of Boc-L-serine-β-lactone is in peptide synthesis, particularly for creating modified peptides with enhanced stability and biological activity. chemimpex.com It serves as a precursor for generating unnatural amino acids that can be incorporated into peptide chains. chemimpex.comrsc.org For instance, the ring-opening of N-Boc-L-serine β-lactone with trimethyl phosphite (B83602) provides a straightforward route to β-phosphono α-amino esters, which are building blocks for phosphopeptidomimetics. rsc.org

More recently, β-lactones derived from amino acids have been employed in a novel chemical ligation strategy for the synthesis of polypeptides. acs.org This method utilizes the strain release of the β-lactone ring to facilitate the formation of a peptide bond at a threonine ligation site. acs.org The reaction is highly chemoselective and efficient, overcoming steric challenges and allowing for the synthesis of complex therapeutic peptides that might be difficult to access through traditional methods. acs.org

Prodrug Strategies utilizing Boc-L-Serine-β-Lactone Derivatives

Boc-L-serine-β-lactone and its derivatives are being explored in prodrug strategies to enhance the therapeutic potential of various compounds. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This approach can improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

One notable strategy involves the use of Boc-L-serine-β-lactone in the synthesis of phosphinate pseudopeptide prodrugs. nih.gov For instance, researchers have synthesized pivaloyloxymethyl (POM) ester prodrugs of N-[(4-deoxy-4-amino-10-methyl)pteroyl]glutamate-γ-[ψP(O)(OH)]-glutarate. nih.gov In this process, H-phosphinic acids derived from N-Cbz vinyl glycine (B1666218) esters are converted to the desired pseudopeptides through a Michael addition to α-methyleneglutarate esters. nih.gov The POM ester groups, which act as the prodrug moiety, were incorporated into both the N-terminal and C-terminal fragments before the formation of the C–P bond. nih.gov While the resulting pseudopeptide prodrugs were found to be ineffective in Chinese hamster ovary cells, the corresponding prodrugs of methotrexate (B535133) and its γ-glutamyl conjugate demonstrated potency equivalent to their parent compounds. nih.gov The stability of these prodrugs was investigated in both phosphate (B84403) buffer and cell line medium to understand the observed biological activity. nih.gov

Another example is the development of a serine-conjugated butyrate (B1204436) prodrug, O-butyryl-L-serine (SerBut), designed to improve the oral bioavailability of butyrate. nih.gov Butyrate, a short-chain fatty acid produced by gut bacteria, has known immunomodulatory effects but is limited by rapid metabolism in the gut, low potency, and an unpleasant smell and taste. nih.gov By esterifying butyrate to serine, the resulting prodrug, SerBut, is odorless and tasteless and utilizes amino acid transporters to enhance its systemic uptake. nih.gov In mouse models of rheumatoid arthritis and multiple sclerosis, orally administered SerBut significantly reduced disease severity and modulated immune cell populations. nih.gov This demonstrates the potential of using serine derivatives as carriers to overcome the limitations of certain therapeutic agents.

These examples highlight the utility of Boc-L-serine-β-lactone and related serine derivatives in creating prodrugs that can overcome the inherent limitations of parent drug molecules, ultimately enhancing their therapeutic efficacy.

Applications in Chemical Biology

Mechanistic Studies of Enzyme-Inhibitor Interactions

The strained β-lactone ring of Boc-L-serine-β-lactone and its derivatives makes them effective mechanism-based inhibitors of serine proteases. This property is invaluable for studying the intricate details of enzyme-inhibitor interactions. These compounds act by acylating the active site serine residue of the enzyme, forming a stable covalent bond that effectively inactivates the enzyme. nih.gov This stable complex can then be studied using various biophysical techniques to elucidate the mechanism of inhibition.

For example, β-lactams, which are structurally similar to β-lactones, have been extensively used to study serine proteases. nih.gov The interaction of β-lactams and γ-lactams with porcine pancreatic elastase has been investigated using kinetics, NMR, mass spectrometry, and X-ray crystallography. nih.gov These studies revealed that the positioning of the lactam ring and its substituents within the enzyme's active site is crucial for inhibitory activity. nih.gov Similarly, the β-lactone ring of N-(2-oxo-3-oxetanyl)amides, a class of N-acylethanolamine acid amidase (NAAA) inhibitors, is responsible for both NAAA inhibition and the compound's inherent instability. escholarship.org Replacing the amide group with a carbamate (B1207046) leads to different stereoselectivity for NAAA inhibition and greater stability, highlighting the subtle structural changes that can significantly impact enzyme-inhibitor interactions. escholarship.org

The study of quorum-quenching lactonase (AiiA) from Bacillus thuringiensis provides further insight into the role of the lactone ring in enzyme interactions. While not a serine protease, this metalloenzyme hydrolyzes N-acyl-l-homoserine lactones (AHLs). A crystal structure of the enzyme with the competitive inhibitor L-homoserine lactone revealed a binding orientation that was initially used to propose a catalytic mechanism. acs.org However, subsequent studies involving computational modeling, site-directed mutagenesis, and the synthesis of alternative substrates have led to a more refined understanding of the catalytic mechanism. acs.org

The table below summarizes key findings from studies on enzyme inhibition by lactone and lactam derivatives.

EnzymeInhibitor ClassKey FindingsReferences
Porcine Pancreatic Elastaseβ-lactams and γ-lactamsInhibitory activity is dependent on the precise positioning of the lactam ring within the active site. Reversible acyl-enzyme complexes were formed and characterized. nih.gov
N-acylethanolamine acid amidase (NAAA)N-(2-oxo-3-oxetanyl)amides and carbamatesThe β-lactone ring is crucial for inhibition. Replacing the amide with a carbamate altered stereoselectivity and increased stability. escholarship.org
Quorum-quenching lactonase (AiiA)L-homoserine lactoneStructural and mechanistic studies revealed the importance of active site residues in substrate binding and catalysis. acs.org

Site-Specific Mutagenesis for Unnatural Amino Acid Incorporation into Proteins

The ability to incorporate unnatural amino acids (ncAAs) into proteins at specific sites is a powerful tool in chemical biology, enabling the creation of proteins with novel functions. nih.gov Boc-L-serine-β-lactone is a key precursor for the synthesis of various ncAAs that can be subsequently incorporated into proteins. nih.gov

A common method for site-specific incorporation of ncAAs is through the suppression of a stop codon (e.g., TAG) or a four-base codon with a chemically misacylated transfer RNA (tRNA). nih.govnyu.edu This technique allows for the insertion of an ncAA at a predetermined position within a protein's sequence. nih.gov

One significant application of this methodology is the incorporation of nucleobase amino acids into proteins. nih.govnih.gov The synthesis of these specialized amino acids often begins with the nucleophilic ring-opening of N-Boc-L-serine-β-lactone by a purine (B94841) or pyrimidine (B1678525) base. nih.gov These nucleobase amino acids can then be attached to a suppressor tRNA and incorporated into proteins like E. coli dihydrofolate reductase (DHFR) and the Klenow fragment of DNA polymerase I. nih.govnih.gov The goal of incorporating these amino acids is to create modified proteins that can interact with nucleic acid substrates through Watson-Crick and other base-pairing interactions. nih.gov

The table below details the suppression yields for the incorporation of various alanyl nucleobase amino acids, synthesized from Boc-L-serine-β-lactone, into two different proteins. nih.gov

Nucleobase Amino AcidProteinSuppression Yield (%)Reference
Cytosine derivative (A)DHFR11-18 nih.gov
Uracil derivative (B)DHFR11-18 nih.gov
Thymine derivative (C)DHFR11-18 nih.gov
Adenine derivative (D)DHFR6-8 nih.gov
Guanine derivative (E)DHFR6-8 nih.gov
Cytosine derivative (A)Klenow Fragment11-18 nih.gov
Uracil derivative (B)Klenow Fragment11-18 nih.gov
Thymine derivative (C)Klenow Fragment11-18 nih.gov
Adenine derivative (D)Klenow Fragment6-8 nih.gov
Guanine derivative (E)Klenow Fragment6-8 nih.gov

This approach of using Boc-L-serine-β-lactone as a starting material for the synthesis of ncAAs provides a versatile platform for engineering proteins with tailored properties and functions, thereby expanding the tools available for studying and manipulating biological systems.

Analytical and Spectroscopic Characterization of Boc L Serine β Lactone and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of Boc-L-Serine-β-Lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, HMQC NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of Boc-L-Serine-β-Lactone typically shows distinct signals corresponding to the different types of protons in the molecule. In a deuterated dichloromethane (B109758) (CD₂Cl₂) solvent, characteristic peaks are observed. prepchem.com A broad singlet for the NH proton appears around δ 5.53 ppm. The methine proton (CH) of the lactone ring shows a doublet of doublets at approximately δ 5.05 ppm. The diastereotopic methylene (B1212753) protons (CH₂O) of the β-lactone ring appear as a multiplet around δ 4.47 ppm. The nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group give a sharp singlet at δ 1.47 ppm. prepchem.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. For Boc-L-Serine-β-Lactone in CD₂Cl₂, the carbonyl carbon of the β-lactone ring resonates at approximately δ 170.0 ppm, while the carbonyl carbon of the Boc group is found around δ 155.1 ppm. prepchem.com The quaternary carbon of the Boc group appears at δ 81.5 ppm. The methylene carbon (CH₂O) of the lactone is observed at δ 66.6 ppm, and the methine carbon (CH) at δ 59.9 ppm. The three equivalent methyl carbons of the Boc group show a signal at δ 28.2 ppm. prepchem.com The chemical shifts of the carbonyl carbons can be influenced by solvent polarity and hydrogen bonding interactions. researchgate.net

HMQC NMR: Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy is a 2D NMR technique used to correlate proton and carbon signals, confirming the connectivity within the molecule. Studies have utilized HMQC to analyze derivatives of serine β-lactones, helping to elucidate the structure and stereochemistry of reaction products. researchgate.netacs.org For instance, HMQC has been instrumental in determining the site of nucleophilic attack on the oxetanone ring. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Boc-L-Serine-β-Lactone in CD₂Cl₂ prepchem.com

Atom ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
NH 5.53 (br s) -
CH (α-carbon) 5.05 (dd) 59.9 (d)
CH₂O (β-carbon) 4.47 (~d) 66.6 (t)
C=O (lactone) - 170.0 (s)
C=O (Boc) - 155.1 (s)
C(CH₃)₃ - 81.5 (s)
C(CH₃)₃ 1.47 (s) 28.2 (q)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in Boc-L-Serine-β-Lactone. The spectrum exhibits characteristic absorption bands. A strong absorption band corresponding to the carbonyl stretching of the strained β-lactone ring is observed at a high wavenumber, typically around 1836-1847 cm⁻¹. prepchem.com The carbonyl group of the Boc protecting group shows a strong absorption in the region of 1678 cm⁻¹. The N-H stretching vibration of the carbamate (B1207046) is typically seen as a sharp peak around 3358 cm⁻¹. prepchem.com

Table 2: Characteristic IR Absorption Frequencies for Boc-L-Serine-β-Lactone prepchem.com

Functional Group Vibrational Mode Absorption Frequency (cm⁻¹)
N-H Stretching 3358
C=O (β-lactone) Stretching 1836
C=O (Boc group) Stretching 1678
N-H Bending 1532
C-O Stretching 1291, 1104

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of Boc-L-Serine-β-Lactone. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement. For Boc-L-Serine-β-Lactone (C₈H₁₃NO₄), the calculated monoisotopic mass is 187.08445790 Da. nih.govnih.gov Using techniques like electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule [M+H]⁺ can be observed at m/z 188.0929. prepchem.com In CI-MS with ammonia, adduct ions such as [M+NH₄]⁺ at m/z 205 may also be detected. prepchem.com

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques are essential for assessing the purity of Boc-L-Serine-β-Lactone and for analyzing reaction mixtures containing its derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of Boc-L-Serine-β-Lactone. Purity levels are often reported as ≥97% or ≥98% as determined by HPLC. chemimpex.comjk-sci.comscbt.com The method typically involves a reversed-phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with detection at a wavelength of 210 nm. d-nb.info HPLC is also used to monitor the progress of reactions involving Boc-L-Serine-β-Lactone and to separate and quantify its derivatives.

Determination of Optical Purity and Stereochemistry

The stereochemical integrity of Boc-L-Serine-β-Lactone is critical for its use in stereoselective synthesis.

The optical purity of Boc-L-Serine-β-Lactone is typically confirmed by measuring its specific optical rotation. The reported specific rotation value is approximately [α]²⁵_D = -26.7° (c 1.0, CH₃CN). prepchem.com Different sources report values in a similar range, such as [α]²⁰_D = -26 ± 2° (c=1 in ACN) and [α]²⁰_D = -21.0 to -31.0° (c=1, CH₃CN). chemimpex.comavantorsciences.com

The stereochemistry of the molecule is established during its synthesis from L-serine. The cyclization reaction to form the β-lactone ring proceeds with retention of stereochemistry at the α-carbon. researchgate.net The stereochemical purity of derivatives can be confirmed by various analytical techniques, including chiral HPLC or by converting them into diastereomeric derivatives that can be analyzed by NMR spectroscopy. researchgate.net

Computational and Theoretical Studies on Boc L Serine β Lactone

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are instrumental in exploring the conformational flexibility of Boc-L-Serine-β-lactone and its interactions with biological macromolecules. These techniques have been particularly insightful in the study of β-lactones as inhibitors of various enzymes.

MD simulations have been employed to investigate the binding modes of β-lactone inhibitors to their protein targets. nih.gov For instance, in a study on penicillin-binding proteins (PBPs), MD simulations were used to probe the conformational flexibility of the PBP1b active site after being bound by β-lactone probes. nih.gov These simulations help identify the dynamic intermolecular interactions between the β-lactone inhibitor and the protein, capturing both short-lived and stable interactions that could influence inhibitor potency. nih.gov The simulations revealed that even after covalent modification of the active site serine, specific interactions, such as those with key amino acid residues, are maintained, providing a structural basis for the inhibitor's binding. nih.gov

Furthermore, computational chemistry, including multi-conformational docking procedures, has been combined with experimental data to understand how these inhibitors interact with their targets, such as the LasR protein in Pseudomonas aeruginosa. frontiersin.org This approach addresses the effect of protein flexibility on the precision of docking and improves the prediction of binding modes for modulators. frontiersin.org Such studies are foundational for the structure-based design and future development of more potent and specific β-lactone-based inhibitors. nih.gov

Key Findings from Molecular Dynamics Simulations of β-Lactone Inhibitors:

Finding Significance Reference
Maintained Interactions The carbonyl oxygen in the acyl-serine bond formed by the inhibitor maintains stable interactions with backbone residues in the active site. nih.gov
Active Site Flexibility MD simulations capture the dynamic conformational changes in the enzyme's active site upon inhibitor binding. nih.gov
Solvent Interactions The persistence and role of solvent molecules in mediating ligand-protein interactions can be quantified. nih.gov

Quantum Mechanical Calculations of Reactivity and Mechanisms

Quantum mechanical (QM) calculations offer a detailed understanding of the electronic structure of Boc-L-Serine-β-lactone, which is crucial for explaining its reactivity and the mechanisms of its reactions. The high reactivity of the β-lactone ring is attributed to the significant ring strain of the four-membered oxetanone system.

Studies have used QM calculations, such as Density Functional Theory (DFT), to investigate the stability and degradation pathways of β-lactone derivatives. A key finding is that the nature of the side chain significantly influences the stability of the β-lactone ring. escholarship.org For N-(2-oxo-3-oxetanyl) derivatives, a critical degradation pathway involves an intramolecular nucleophilic attack on the β-carbon (Cβ) of the lactone ring by the side-chain carbonyl oxygen. escholarship.org

QM calculations have been performed to map the potential energy surfaces for this intramolecular cyclization. For carbamate (B1207046) derivatives like Boc-L-Serine-β-lactone, the energy barrier for this intramolecular attack is higher compared to their amide counterparts. escholarship.org This suggests that the carbamate group imparts greater chemical stability to the β-lactone ring. escholarship.org These theoretical findings align with experimental observations where carbamate derivatives exhibit longer half-lives in solution. escholarship.org The calculations, often performed at levels of theory like B3LYP/6-31+G(d), provide a quantitative basis for the observed differences in reactivity and stability. escholarship.org This understanding is vital for designing β-lactone-based inhibitors with improved stability profiles. escholarship.org

Comparative Stability from QM Calculations:

Derivative Type Side Chain Group Relative Energy Barrier for Intramolecular Attack Predicted Stability Reference
Carbamate (e.g., Boc-protected) -O-C(=O)- Higher More Stable escholarship.org

Prediction of Biological Activity and Binding Affinity

Computational methods are increasingly used to predict the biological activity and binding affinity of compounds like Boc-L-Serine-β-lactone, guiding experimental efforts in drug discovery. The β-lactone moiety is recognized as a reactive electrophilic scaffold that can act as a warhead in covalent inhibitors. researchgate.net

The biological activity of β-lactone inhibitors has been linked to their chemical lability. mdpi.com Mass spectrometry-based methods have been correlated with biological stability, suggesting that the ease of ring-opening can be qualitatively associated with inhibitory activity against enzymes like N-acylethanolamine acid amidase (NAAA). mdpi.com For the carbamate subclass of β-lactones, a direct relationship was found between their fragmentation efficiency in a mass spectrometer and their stability in the presence of bovine serum albumin (BSA), indicating that computational and analytical data can serve as a preliminary screen for biological stability. mdpi.com

Structure-activity relationship (SAR) studies, supported by computational modeling, have shown that modifications to the β-lactone scaffold can fine-tune biological activity. escholarship.org For example, replacing an amide linkage with a carbamate group not only enhances chemical stability but also alters the stereoselectivity for NAAA inhibition. escholarship.org

Furthermore, β-lactones have been identified as a novel scaffold for targeting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. nih.gov They have also been investigated as potential quorum-sensing inhibitors (QSIs) in pathogens like P. aeruginosa. frontiersin.org In this context, Boc-modified N-acyl-L-homoserine lactones were designed and shown to compete with the natural signaling molecules, thereby reducing the expression of virulence factors. frontiersin.org

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
N-(tert-Butoxycarbonyl)-L-serine-β-lactone Boc-L-Serine-β-lactone, (S)-tert-butyl (2-oxooxetan-3-yl)carbamate
N-acylethanolamine acid amidase NAAA
Penicillin-binding proteins PBPs
N-3-oxo-dodecanoyl-L-homoserine lactone 3O-C12-HSL
N-(2-oxo-3-oxetanyl)carbamates
(2S,3R)-2-Methyl-4-oxo-3-oxetanylcarbamic acid 5-phenylpentyl ester URB913/ARN077
N-(2-naphthoyl)-L-serine
O-(2-naphthoyl)-L-serine

Future Perspectives and Emerging Research Directions

Novel Synthetic Routes to β-Lactones with Enhanced Efficiency and Selectivity

The synthesis of β-lactones, including Boc-L-serine-β-lactone, is a field of continuous development, with a strong emphasis on improving efficiency, selectivity, and sustainability. Historically, methods like the intramolecular cyclization of β-hydroxy carboxylic acids, often under Mitsunobu conditions, have been employed. researchgate.net However, these methods can require stoichiometric reagents and generate significant byproducts.

Future research is geared towards catalytic and more atom-economical approaches. One promising avenue is the ring-expansion carbonylation (REC) of corresponding aziridines (the nitrogen analogue of epoxides). nih.govmdpi.com While much of the research has focused on epoxide carbonylation, the development of catalysts for the REC of N-protected 2,3-aziridinomethanol derivatives could provide a direct and efficient route to amino-β-lactones. nih.govmdpi.com Advances in catalyst design, moving from homogeneous bimetallic systems to more recyclable heterogeneous catalysts based on porous polymers, are anticipated to make these processes more scalable and industrially viable. nih.govmdpi.com

Another area of intense investigation is the development of catalytic asymmetric methods. ethz.ch While the starting material, L-serine, provides the initial chirality for Boc-L-serine-β-lactone, new enantioselective catalytic routes starting from achiral precursors could offer greater flexibility and efficiency for producing a wider range of substituted β-lactones. Photomediated protocols, such as the Zimmerman–O'Connell–Griffin (ZOG) rearrangement in [2+2] cycloadditions, are emerging as powerful tools for the diastereoselective synthesis of substituted β-lactones under mild conditions. nih.gov Chemo-enzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical synthesis, also hold promise for the sustainable production of Boc-L-serine-β-lactone and its derivatives.

Synthetic StrategyPotential AdvantagesEmerging Research Focus
Ring-Expansion Carbonylation (REC) Atom-economical, direct route.Development of heterogeneous catalysts for enhanced recyclability and scalability. nih.govmdpi.com
Catalytic Asymmetric Synthesis High enantioselectivity from achiral precursors.Design of novel chiral catalysts and exploration of new reaction pathways. ethz.ch
Photomediated Cycloadditions Mild reaction conditions, high diastereoselectivity.Application of ZOG rearrangement and other photochemical methods. nih.gov
Chemo-enzymatic Methods High selectivity, sustainable process.Integration of enzymatic steps in the synthetic sequence.

Expanding the Scope of Nucleophilic Ring-Opening Reactions

The reactivity of Boc-L-serine-β-lactone is dominated by the nucleophilic ring-opening of its strained β-lactone ring. This reaction can proceed via two main pathways: attack at the carbonyl carbon (acyl-oxygen cleavage) or, more commonly due to the ring strain, attack at the β-carbon (alkyl-oxygen cleavage). clockss.org This reactivity makes it a superb precursor for a variety of β-substituted α-amino acids, which are valuable components of peptides and other bioactive molecules. researchgate.netacs.org

Future research aims to broaden the range of nucleophiles that can be effectively employed in these reactions, leading to an even greater diversity of unnatural amino acids. While nitrogen, oxygen, and sulfur nucleophiles are commonly used, the development of new protocols for carbon-carbon bond formation via ring-opening with organometallic reagents, such as organocuprates, is a key area of interest. organic-chemistry.org This allows for the synthesis of α-amino acids with diverse side chains that are not readily accessible through other methods. organic-chemistry.org

Furthermore, investigations into the stereochemical outcome of these reactions are crucial for the synthesis of enantiomerically pure products. For example, the reaction of Boc-L-serine-β-lactone with trimethyl phosphite (B83602) has been shown to proceed with retention of stereochemistry to produce β-phosphono-α-amino esters, which are precursors to phosphonic acid-containing amino acids. rsc.org Exploring the use of various catalysts to control the regio- and stereoselectivity of the ring-opening will continue to be a major research thrust.

Nucleophile ClassResulting Product TypeEmerging Research Focus
Organometallic Reagents (e.g., organocuprates) Unnatural α-amino acids with novel carbon skeletons.Expanding the scope of applicable organometallic reagents and reaction conditions. organic-chemistry.org
Phosphorus Nucleophiles Phosphonic and phosphinic acid-containing amino acids.Synthesis of novel phosphorus-containing amino acid derivatives. rsc.org
Halides β-halo-α-amino acids.Development of milder and more selective halogenation conditions. researchgate.net
Complex Heterocycles Heterocycle-substituted amino acids.Use of Boc-L-serine-β-lactone to introduce amino acid motifs into complex molecules. clockss.org

Rational Design of Boc-L-Serine-β-Lactone-Derived Bioactive Molecules

The β-lactone moiety is a "privileged structure" and a known "warhead" in medicinal chemistry, capable of covalently modifying the active sites of various enzymes. rsc.orgbohrium.com This has led to the discovery of numerous natural product inhibitors containing this reactive group. clockss.orgresearchgate.net Boc-L-serine-β-lactone serves as a chiral starting material for the rational design of a new generation of potent and selective enzyme inhibitors.

A significant focus of current and future research is the development of inhibitors for proteases, such as cysteine proteases and the proteasome. researchgate.netnih.gov For instance, N-Cbz-L-serine-β-lactone, a closely related compound, has been shown to be an irreversible inactivator of the hepatitis A virus 3C cysteine proteinase. nih.gov The design of novel β-lactone derivatives allows for the fine-tuning of inhibitor selectivity and potency. By modifying the substituent on the amino group, researchers can target specific enzymes and improve pharmacological properties. researchgate.netdigitellinc.com

The rational design process often involves computational modeling to predict the binding of the β-lactone derivative to the target enzyme's active site. This is followed by the synthesis of the designed molecules and their biological evaluation. This iterative cycle of design, synthesis, and testing is a powerful strategy for the discovery of new therapeutic agents. nih.gov For example, the development of spiro-β-lactone proteasome inhibitors showcases this approach. researchgate.net

Integration with Combinatorial Chemistry and High-Throughput Screening

Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized drug discovery by enabling the rapid synthesis and evaluation of large libraries of compounds. nih.govuzh.ch Boc-L-serine-β-lactone is an ideal scaffold for the construction of such libraries due to its bifunctional nature, possessing both the reactive β-lactone ring and a protected amino group that can be easily deprotected and functionalized.

Future efforts will likely focus on developing robust solid-phase synthesis methodologies for creating diverse libraries of β-lactone-containing compounds. nih.gov By anchoring the Boc-L-serine-β-lactone or a derivative to a solid support, a wide array of building blocks can be introduced through nucleophilic ring-opening or by modification of the amino group. researchgate.net This approach facilitates the purification process and is amenable to automation.

A particularly exciting application is in the field of activity-based protein profiling (ABPP). rsc.org ABPP utilizes reactive probes to covalently label active enzymes in complex biological systems. mdpi.com β-Lactone-based probes, often equipped with a reporter tag like an alkyne or azide (B81097) for "click chemistry," are powerful tools for this purpose. rsc.orgmdpi.comchemrxiv.org By using a competitive ABPP approach, libraries of β-lactone derivatives synthesized from Boc-L-serine-β-lactone can be screened to identify potent and selective inhibitors for a wide range of enzymes, including those involved in disease pathways. mdpi.com This strategy has been successfully used to evaluate inhibitors for targets like penicillin-binding proteins and the ClpP protease. mdpi.comnih.gov

Applications in Targeted Drug Delivery and Biocompatible Materials

The inherent reactivity and biocompatibility of serine-derived molecules make Boc-L-serine-β-lactone an attractive building block for the development of advanced biomaterials and drug delivery systems.

In the realm of biocompatible materials, β-lactones are important monomers for the synthesis of biodegradable polyesters, such as poly(β-hydroxyalkanoates) (PHAs). nih.gov While research has largely focused on simpler β-lactones, the incorporation of functionalized monomers derived from Boc-L-serine-β-lactone into PHA backbones could lead to new materials with tailored properties. nih.govnih.gov For instance, the amino group, once deprotected, could be used to conjugate bioactive molecules or to tune the material's hydrophilicity and degradation rate. The ring-opening polymerization of β-lactones is a versatile method for creating these polymers. researchgate.netacs.org Copolymers of β-lactones with other monomers like ε-caprolactone or lactide are also being explored to create materials with improved mechanical properties for applications in tissue engineering and as resorbable implants. nih.govrsc.org

For targeted drug delivery, the β-lactone moiety can be used to attach drugs to carrier molecules or to create stimuli-responsive systems. chemimpex.com The ability of the β-lactone to react with specific nucleophiles on target proteins could be exploited for targeted drug release. Furthermore, polymers and copolymers derived from β-lactones can self-assemble into micellar structures capable of encapsulating hydrophobic drugs, protecting them in circulation and facilitating their delivery to target tissues. nih.gov The future will see more sophisticated designs of such delivery systems, potentially incorporating targeting ligands on the surface of the polymer nanoparticles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.